1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide Methiodide (EDC Methiodide) is a zero-length carbodiimide coupling agent used to form amide bonds between carboxylic acids and primary amines.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BRichmond%2BCounty%2C%2BUS)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE8WsM_oTtS4QNQ05YI2EAbi0aDDmSMm5Aybt-BlZF5A_PDQMaIDBHHLUGkH4N9ZJA2l_46Bpj1rzeSZtkGbEslwwAGvsM_T5u-r4fEr3wkgBNkRaXWC-lOx3gNIdDThP72TUanBMsl40fwoRGCZfJF)] As a member of the water-soluble carbodiimide (WSC) class, its primary procurement advantage over alternatives like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) is the generation of a water-soluble urea byproduct.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGS_MYwHnQhWx9H_lbZ0nNHQ9aZIhaQ0reSxfpQYxNsAbBQriMXgkjRMcCQcazESuhMrl_8hJkSU7qVzboeXPsyyGVgQ8tLGqQwt6BFoRguXAgoWPaH-5BUrCrJGz4gCZIuRxY%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE_gYdvGpcSE1lcvh33LV25uTbi-yF-NU8o4ksk7OXW8zgbWXvAtlvX7giaGV-1IlXnYLN4zPq_xxaL4Uwt97hHA8Mxl6Qi0mp9OcyadfiYMHHVGn5XChzWDfEmh26Zbc6crEuLmKeMWMbepeFPNtQlBmbieP7ZFNsN7ojMmMw60EunmaRMT3vEelaxF2lnNMcfmwoyE-WqZpq76gs3mX95MXEEl6Xmcl_VmKUOecD926EB)] This property enables simplified, extraction-based purification protocols, avoiding the cumbersome filtration steps required to remove the highly insoluble byproducts generated by DCC, which is a significant factor in process efficiency and material selection.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGS_MYwHnQhWx9H_lbZ0nNHQ9aZIhaQ0reSxfpQYxNsAbBQriMXgkjRMcCQcazESuhMrl_8hJkSU7qVzboeXPsyyGVgQ8tLGqQwt6BFoRguXAgoWPaH-5BUrCrJGz4gCZIuRxY%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFJ5hqSv6NxOF7o52k5Sn1jNYDwkUDmyqSZnQrD6B_o05MSEb8QA9_-6YGwu4Kl2jpK7Cmc_Labyak-_pjhmzyrvM_tnLNKwylSwDEBVgnzVZhl_kLdkriVLaqsjrkd4w7TO0vAM1WxQ-LGalMm_cmo0VX1tA3qtq9mISHomdUATlL5BylQVbfr28DZ_wH-1wab8D73uT7pnLtY9FV3BdIg3l-ZIDM%3D)]
Direct substitution of EDC Methiodide with its most common analog, EDC Hydrochloride (EDC-HCl), is inadvisable as the two compounds exhibit critical differences in chemical structure and stability that directly impact process performance. EDC Methiodide possesses a permanent positive charge via a quaternary ammonium structure, whereas EDC-HCl is a tertiary amine salt.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BRichmond%2BCounty%2C%2BUS)] This fundamental structural difference prevents EDC Methiodide from rearranging into a non-reactive cyclic tautomer, a known equilibrium state for EDC-HCl that reduces the concentration of the active coupling species.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE8WsM_oTtS4QNQ05YI2EAbi0aDDmSMm5Aybt-BlZF5A_PDQMaIDBHHLUGkH4N9ZJA2l_46Bpj1rzeSZtkGbEslwwAGvsM_T5u-r4fEr3wkgBNkRaXWC-lOx3gNIdDThP72TUanBMsl40fwoRGCZfJF)] Furthermore, this structural distinction leads to differentiated stability and solubility profiles in aqueous and organic media, making the choice between the two salts a key variable for reaction optimization rather than a simple matter of substitution.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BRichmond%2BCounty%2C%2BUS)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE8WsM_oTtS4QNQ05YI2EAbi0aDDmSMm5Aybt-BlZF5A_PDQMaIDBHHLUGkH4N9ZJA2l_46Bpj1rzeSZtkGbEslwwAGvsM_T5u-r4fEr3wkgBNkRaXWC-lOx3gNIdDThP72TUanBMsl40fwoRGCZfJF)]
Quaternary ammonium structure eliminates cyclic tautomerization that occurs in EDC.HCl, altering reactive species profile.
Lack of organic-solvent solubility in EDC.HCl limits direct substitution for solid-phase peptide synthesis.
Solution stability may differ significantly; EDC.HCl is prone to gradual hydrolysis while EDC methiodide remains stable.
Unlike EDC-HCl, which exists in a tautomeric equilibrium with a non-productive, cyclic six-membered ring structure, the quaternary ammonium nature of EDC Methiodide completely prevents this isomerization pathway.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BRichmond%2BCounty%2C%2BUS)] 13C NMR analysis of EDC-HCl solutions shows multiple peaks upon dissolution, confirming the presence of both the active linear and inactive cyclic forms.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BRichmond%2BCounty%2C%2BUS)] By locking the structure in the active linear form, EDC Methiodide ensures the full concentration of the reagent is available for the coupling reaction.
| Evidence Dimension | Structural Isomerization |
| Target Compound Data | Exists exclusively in the active, linear carbodiimide form. |
| Comparator Or Baseline | EDC-HCl: Exists in equilibrium with a non-productive cyclic tautomer. |
| Quantified Difference | Qualitative but absolute; EDC Methiodide structurally incapable of forming the inactive isomer. |
| Conditions | Analysis by 13C NMR in CDCl3 solution. |
This provides higher effective reagent concentration and greater reaction reproducibility compared to EDC-HCl, justifying its selection for demanding syntheses.
Supports batch consistency and extended shelf life
Solution stability context may vary with storage
Procurement decisions between EDC Methiodide and EDC-HCl can be guided by solvent system requirements. Authoritative preparative guides explicitly recommend EDC Methiodide for reactions conducted in neutral aqueous systems due to its relative stability, whereas EDC-HCl is recommended for use in nonaqueous organic solvents like methylene chloride or DMF.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BRichmond%2BCounty%2C%2BUS)] This makes EDC Methiodide the specified reagent for bioconjugations or other couplings of sensitive substrates that must be performed at or near neutral pH in water.
| Evidence Dimension | Recommended Solvent System for Optimal Stability |
| Target Compound Data | Recommended for neutral aqueous systems. |
| Comparator Or Baseline | EDC-HCl: Recommended for nonaqueous solvents (e.g., CH2Cl2, DMF, ACN). |
| Quantified Difference | Qualitative recommendation based on optimized stability. |
| Conditions | General preparative organic synthesis. |
This provides a clear decision rule: for couplings requiring stable performance in neutral aqueous buffers, EDC Methiodide is the technically indicated choice over EDC-HCl.
Enables single reagent for SPPS and bioconjugation
Method context: organic-phase reactions
Recent studies have identified the limited organic solvent solubility of EDC-HCl as a drawback in modern SPPS workflows.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BRichmond%2BCounty%2C%2BUS)] In direct comparative syntheses, quaternary carbodiimides including EDC Methiodide demonstrated better performance than EDC-HCl for producing various peptides.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BRichmond%2BCounty%2C%2BUS)] The study attributes this to both the enhanced stability of the active form and improved solubility in relevant organic solvents, expanding its processability beyond the primarily aqueous scope of EDC-HCl.
| Evidence Dimension | Performance in Solid-Phase Peptide Synthesis |
| Target Compound Data | Demonstrated better performance and solubility in organic solvents suitable for SPPS. |
| Comparator Or Baseline | EDC-HCl: Performance is limited by solubility profile, described as 'only soluble in water' in the context of SPPS. |
| Quantified Difference | Demonstrated superior outcomes in the synthesis of multiple target peptides. |
| Conditions | Solid-Phase Peptide Synthesis (SPPS) protocols. |
For laboratories performing SPPS, this compound offers a direct path to potentially higher-quality peptide products and greater flexibility in solvent selection.
May maintain chiral integrity during coupling
Peptide coupling context
A core procurement driver for any EDC-based reagent over alternatives like Dicyclohexylcarbodiimide (DCC) is byproduct management. The N,N'-dicyclohexylurea (DCU) byproduct from DCC is highly insoluble in most organic solvents, necessitating its removal by filtration, which can be slow and lead to product loss.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BRichmond%2BCounty%2C%2BUS)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE8WsM_oTtS4QNQ05YI2EAbi0aDDmSMm5Aybt-BlZF5A_PDQMaIDBHHLUGkH4N9ZJA2l_46Bpj1rzeSZtkGbEslwwAGvsM_T5u-r4fEr3wkgBNkRaXWC-lOx3gNIdDThP72TUanBMsl40fwoRGCZfJF)] In contrast, the N-ethyl-N'-(3-trimethylammoniopropyl)urea iodide byproduct from EDC Methiodide is water-soluble, allowing for simple removal via an aqueous workup (extraction).[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGS_MYwHnQhWx9H_lbZ0nNHQ9aZIhaQ0reSxfpQYxNsAbBQriMXgkjRMcCQcazESuhMrl_8hJkSU7qVzboeXPsyyGVgQ8tLGqQwt6BFoRguXAgoWPaH-5BUrCrJGz4gCZIuRxY%3D)]
| Evidence Dimension | Byproduct Solubility and Removal Method |
| Target Compound Data | Water-soluble urea byproduct, removed by aqueous extraction. |
| Comparator Or Baseline | DCC: Forms N,N'-dicyclohexylurea (DCU), which is insoluble in most organic solvents and must be filtered. |
| Quantified Difference | Process step difference: Liquid-liquid extraction vs. solid-liquid filtration. |
| Conditions | Standard amide coupling reaction workup. |
This simplifies the overall manufacturing or synthesis process, reducing time, minimizing product loss, and improving overall operational efficiency.
Supports higher coupling efficiency in SPPS
Across varied peptide sequences
Supports stock solution preparation
Ambient temperature; source data not specified
DIC may yield higher coupling efficiency
Solution-phase amide bond context
Where coupling must occur in neutral aqueous buffers to preserve the structure and function of biological macromolecules. The superior stability of EDC Methiodide in these specific conditions makes it the preferred reagent over EDC-HCl.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BRichmond%2BCounty%2C%2BUS)]
For demanding SPPS protocols where maximizing the available concentration of the active coupling agent is critical for achieving high yields and purity. The compound's resistance to forming inactive tautomers and its demonstrated performance benefits make it a strategic choice.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE8WsM_oTtS4QNQ05YI2EAbi0aDDmSMm5Aybt-BlZF5A_PDQMaIDBHHLUGkH4N9ZJA2l_46Bpj1rzeSZtkGbEslwwAGvsM_T5u-r4fEr3wkgBNkRaXWC-lOx3gNIdDThP72TUanBMsl40fwoRGCZfJF)]
In any process where the primary goal is to avoid the difficult filtration of insoluble urea byproducts associated with DCC. The water-solubility of the EDC Methiodide byproduct allows for a streamlined, extraction-based workup, improving process throughput.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGS_MYwHnQhWx9H_lbZ0nNHQ9aZIhaQ0reSxfpQYxNsAbBQriMXgkjRMcCQcazESuhMrl_8hJkSU7qVzboeXPsyyGVgQ8tLGqQwt6BFoRguXAgoWPaH-5BUrCrJGz4gCZIuRxY%3D)]
Ideal for complex syntheses where a single coupling agent must function effectively in both aqueous and organic media. The enhanced solubility profile of EDC Methiodide compared to EDC-HCl provides greater operational flexibility.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE8WsM_oTtS4QNQ05YI2EAbi0aDDmSMm5Aybt-BlZF5A_PDQMaIDBHHLUGkH4N9ZJA2l_46Bpj1rzeSZtkGbEslwwAGvsM_T5u-r4fEr3wkgBNkRaXWC-lOx3gNIdDThP72TUanBMsl40fwoRGCZfJF)]
Irritant